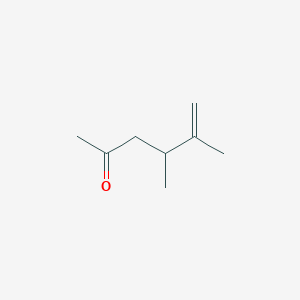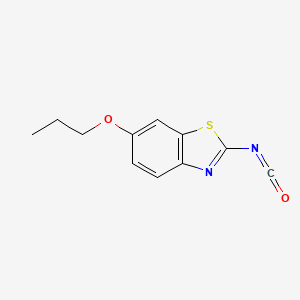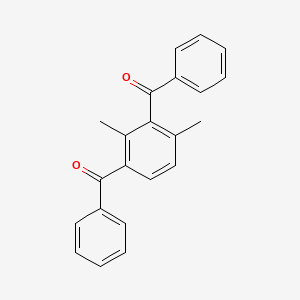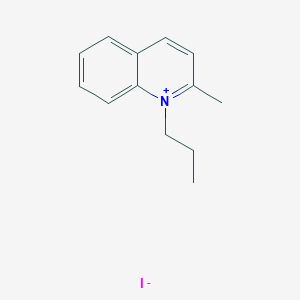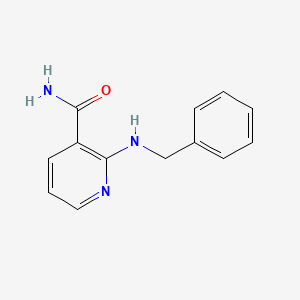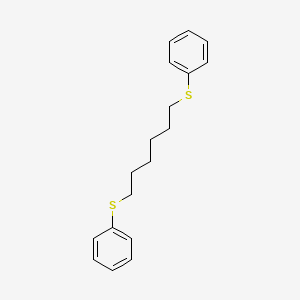
6-Phenylsulfanylhexylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of two benzene rings connected by a hexyl chain with sulfanyl (thioether) groups attached to the 6th carbon of the hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexylsulfanylbenzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through standard organic synthesis techniques, such as the Grignard reaction or alkylation of appropriate precursors.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions. For example, hexyl bromide can react with thiophenol in the presence of a base to form the desired thioether linkage.
Coupling with Benzene Rings: The final step involves coupling the hexyl chain with benzene rings. This can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Phenylsulfanylhexylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hexylbenzene derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
6-Phenylsulfanylhexylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Phenylsulfanylhexylsulfanylbenzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The sulfanyl groups can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexyl chain, making it less flexible and potentially less reactive.
Hexylsulfanylbenzene: Contains only one benzene ring, reducing its aromatic character and potential for substitution reactions.
Dibenzylsulfide: Similar thioether linkage but with different structural features.
Uniqueness
6-Phenylsulfanylhexylsulfanylbenzene is unique due to its combination of two benzene rings connected by a flexible hexyl chain with sulfanyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and industry.
Properties
CAS No. |
55129-89-0 |
|---|---|
Molecular Formula |
C18H22S2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
6-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI Key |
MBLXGVAXVFPNAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


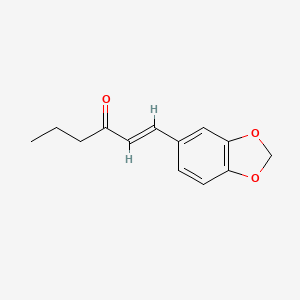
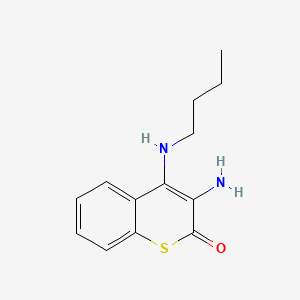
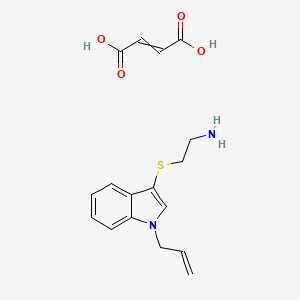
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
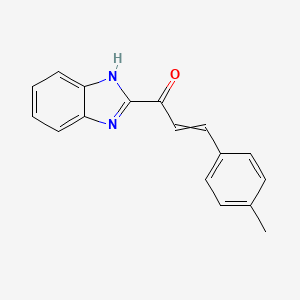
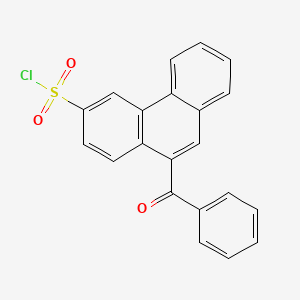
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
